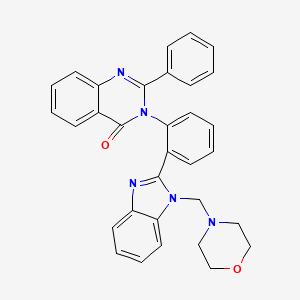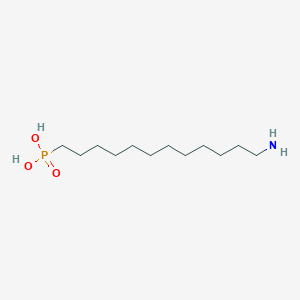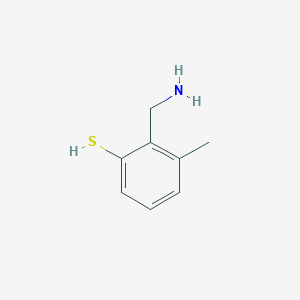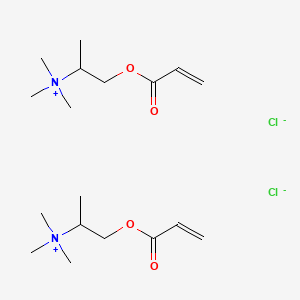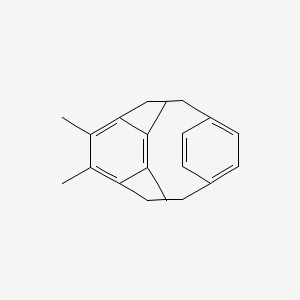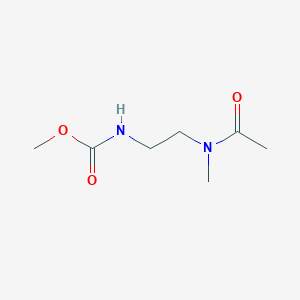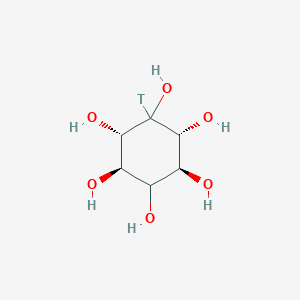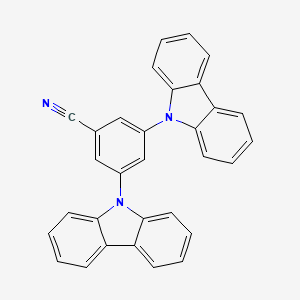
benzyl N-(2-sulfanylacetyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “J51” is a wide bandgap polymer donor used primarily in the field of organic solar cells. It has gained significant attention due to its potential to enhance the efficiency of organic solar cells, making it a promising material for sustainable energy solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of J51 involves polymerization techniques where different molecular weights of the polymer are achieved. The molecular weight of J51 can range from 8 to 36 kDa, and the synthesis process involves controlling the polymerization conditions to achieve the desired molecular weight .
Industrial Production Methods: Industrial production of J51 typically involves large-scale polymerization processes. These processes are optimized to ensure consistent quality and molecular weight distribution, which are crucial for the performance of organic solar cells .
Analyse Chemischer Reaktionen
Types of Reactions: J51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties to enhance its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving J51 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the polymer .
Major Products Formed: The major products formed from the reactions involving J51 are modified polymers with enhanced properties such as increased photocurrent generation and improved charge mobility .
Wissenschaftliche Forschungsanwendungen
J51 has a wide range of scientific research applications, particularly in the field of organic solar cells. It is used as a polymer donor in bulk heterojunction solar cells, where it pairs with fullerene or non-fullerene acceptors to achieve high power conversion efficiencies. The compound’s ability to enhance the efficiency of organic solar cells makes it a valuable material for sustainable energy research .
Wirkmechanismus
The mechanism by which J51 exerts its effects involves its role as a polymer donor in organic solar cells. It contributes to the formation of a bulk heterojunction structure, which is essential for efficient charge separation and transport. The molecular targets and pathways involved include the interaction between the polymer donor and the acceptor materials, which facilitates the generation and transport of charge carriers .
Vergleich Mit ähnlichen Verbindungen
- PC61BM
- PC71BM
- P2F-EHp:BTPTT-4F
These compounds share similar applications in organic solar cells but differ in their molecular structures and properties .
Eigenschaften
Molekularformel |
C10H11NO3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
benzyl N-(2-sulfanylacetyl)carbamate |
InChI |
InChI=1S/C10H11NO3S/c12-9(7-15)11-10(13)14-6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,12,13) |
InChI-Schlüssel |
OQDXTRNPEVIDIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


